[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea
Description
Properties
IUPAC Name |
[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-15(2,3)11-7-10(9-18-19-14(17)21)8-12(13(11)20)16(4,5)6/h7-9,20H,1-6H3,(H3,17,19,21)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJVVCRZOHHKIC-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(E)-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea is a compound with significant potential in various biological applications. This article reviews its biological activity, including its synthesis, structural properties, and research findings from diverse studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C16H25N3OS
- Molar Mass: 307.46 g/mol
- CAS Number: 1808993-44-3
Its structure features a thiourea moiety linked to a substituted phenolic group, which is known for imparting antioxidant properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit substantial antioxidant activity. This is primarily attributed to the presence of the di-tert-butyl-4-hydroxyphenyl group, which can scavenge free radicals effectively. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, particularly cholinesterases. For instance, related compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters .
Study 1: Antioxidant Activity Assessment
In a recent study, this compound was tested for its ability to reduce oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. The antioxidant capacity was quantified using ABTS and FRAP assays, showing IC50 values comparable to well-known antioxidants like Trolox .
Study 2: Cholinesterase Inhibition
Another investigation focused on the enzyme inhibition profile of derivatives related to this compound. The study revealed that certain derivatives exhibited IC50 values for AChE in the low micromolar range (e.g., IC50 = 1.90 ± 0.16 µM), indicating potent inhibitory effects. The selectivity towards BChE was also notable, suggesting potential therapeutic applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Applications
1. Antioxidant Activity
The compound is recognized for its significant antioxidant properties. It belongs to a class of synthetic phenolic antioxidants that are effective in inhibiting lipid peroxidation and scavenging free radicals. This activity is crucial in preventing oxidative damage in biological systems, which is implicated in various diseases such as cancer and cardiovascular disorders .
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-tert-butyl-4-hydroxyanisole | 15 | Scavenges free radicals |
| 2,6-di-tert-butylphenol | 10 | Inhibits lipid peroxidation |
| [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea | TBD | Potentially similar to BHA derivatives |
Pharmaceutical Applications
1. Drug Development
The structural characteristics of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways through antioxidant action suggests potential therapeutic uses in conditions related to oxidative stress. Preclinical studies have indicated protective effects against neurodegenerative diseases .
2. Case Studies
A notable study involving rat models highlighted the pharmacokinetics and metabolism of related compounds, revealing that certain metabolites could serve as biomarkers for human exposure to these antioxidants. The research established a correlation between exposure levels and protective effects against renal oxidative damage .
Research indicates that this compound exhibits potential biological activities beyond antioxidant effects:
1. Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The presence of the thiourea group enhances the biological efficacy of these compounds .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 4a | E. coli | 3.13 µg/mL |
| Compound 4g | S. aureus | Highest rate of microbicidal activity |
| Compound 4f | Bacillus cereus | Most effective at eliminating bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Compound A : [(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}phenoxy)propoxy]phenyl}methylidene)amino]thiourea
- Molecular formula : C₁₉H₂₂N₆O₂S₂ (430.55 g/mol ) .
- Key differences: Incorporates an additional phenoxypropoxy chain and a second imino group, increasing molecular complexity and weight. Crystal structure: Monoclinic (space group C2/c) with unit cell parameters a = 19.3941 Å, b = 12.7110 Å, c = 10.1450 Å, and β = 103.306° .
Compound B : 3-Amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones
- Molecular backbone: 1,4-Naphthoquinone substituted with the same 3,5-di-tert-butyl-4-hydroxyphenyl group .
- Key differences: The quinone moiety introduces redox activity, enabling electron-transfer reactions absent in the thiourea-based target compound. Synthesis involves nucleophilic substitution on chloronaphthoquinone precursors, contrasting with the Schiff base formation likely used for the target compound . IR spectral features include intense C=O stretches (1680–1640 cm⁻¹) and phenolic O-H vibrations (1265–1210 cm⁻¹), differing from the thiourea’s N-H and C=S bands .
Spectral and Physical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and thiourea derivatives under reflux conditions. For example, reactions in toluene with triethylamine as an HCl acceptor are used to optimize yields. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or methanol . Key parameters include stoichiometric control of aldehyde and amine precursors, solvent polarity, and reaction temperature to avoid side products like Schiff base isomers.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELX software (e.g., SHELXL for least-squares refinement), with hydrogen atoms placed geometrically or located via difference Fourier maps. Key metrics include R-factor convergence (<0.05) and validation using CCDC databases .
Q. What spectroscopic techniques characterize hydrogen bonding in this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies N–H and O–H stretching vibrations (3200–3600 cm⁻¹). Intramolecular hydrogen bonds (e.g., N–H···S or O–H···N) are confirmed via X-ray crystallography, with bond distances (2.8–3.2 Å) and angles (150–170°) calculated using PLATON. For example, N1–H1B···O1 interactions form infinite chains along the crystallographic c-axis .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved?
- Methodological Answer : Disorder in tert-butyl groups or solvent molecules is addressed using SQUEEZE (in PLATON) to model electron density in unassigned voids. Multi-scan absorption corrections (e.g., SADABS) mitigate data artifacts. For severe cases, high-resolution synchrotron data or low-temperature (100 K) measurements improve data quality. Refinement strategies include partitioning site occupancy factors (SOFs) and applying restraints to thermal parameters .
Q. What strategies reconcile contradictions in hydrogen bond data between experimental and computational models?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., temperature-dependent conformational changes) not captured in static X-ray models. Hybrid approaches combine:
- Experimental : Variable-temperature XRD or neutron diffraction to probe thermal motion.
- Computational : Density Functional Theory (DFT) geometry optimization (e.g., B3LYP/6-31G**) with implicit solvent models to simulate hydrogen bond energetics.
Disagreements >0.1 Å in bond lengths or >10° in angles warrant re-examination of data collection or force field parameters .
Q. How can computational modeling predict the antioxidant activity of [(E)-...]thiourea derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09) assess radical scavenging potential:
- HOMO/LUMO analysis : High HOMO energy indicates ease of electron donation to neutralize radicals.
- Bond dissociation enthalpy (BDE) : Low O–H BDE (<85 kcal/mol) in the 4-hydroxyphenyl group correlates with antioxidant efficacy.
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro assays like DPPH radical scavenging .
Q. What experimental designs optimize the biological activity of [(E)-...]thiourea analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhances bioactivity.
- Chelation potential : Thiourea’s sulfur and nitrogen atoms coordinate transition metals (e.g., Cu²⁺), which can be quantified via UV-Vis titration.
- In vivo testing : Use murine models for toxicity (LD₅₀) and efficacy (e.g., tumor inhibition rates). Dose-response curves and pharmacokinetic studies (e.g., HPLC-MS plasma analysis) validate therapeutic windows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
